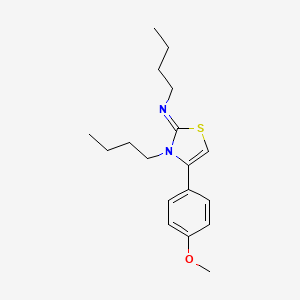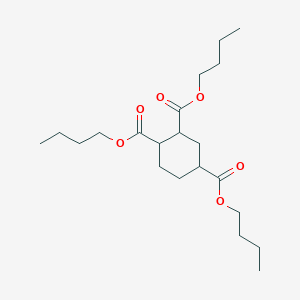
Tributyl cyclohexane-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl cyclohexane-1,2,4-tricarboxylate is a chemical compound known for its use as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly noted for its application in polylactic acid (PLA) and other bioplastics, where it helps to enhance the mechanical properties and thermal stability of the material .
Méthodes De Préparation
The synthesis of tributyl cyclohexane-1,2,4-tricarboxylate typically involves the esterification of cyclohexane-1,2,4-tricarboxylic acid with butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Tributyl cyclohexane-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
Tributyl cyclohexane-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a plasticizer in the synthesis of bioplastics, particularly polylactic acid (PLA).
Biology: Research in biology may involve the use of this compound to study the effects of plasticizers on biological systems and their potential toxicity.
Medicine: While not directly used in medicine, the compound’s properties as a plasticizer can be relevant in the development of medical devices and materials that require flexibility and durability.
Mécanisme D'action
The mechanism by which tributyl cyclohexane-1,2,4-tricarboxylate exerts its effects as a plasticizer involves its ability to intercalate between polymer chains. This intercalation reduces intermolecular forces, allowing the polymer chains to move more freely. As a result, the material becomes more flexible and less brittle .
Comparaison Avec Des Composés Similaires
Tributyl cyclohexane-1,2,4-tricarboxylate can be compared with other plasticizers such as:
Dioctyl phthalate (DOP): A widely used plasticizer known for its effectiveness but also associated with environmental and health concerns.
Diisononyl phthalate (DINP): Another common plasticizer with similar applications but different toxicity profiles.
Triethyl citrate (TEC): A biobased plasticizer used in food packaging and medical applications due to its low toxicity.
This compound is unique in its specific application to bioplastics like PLA, where it offers a balance of performance and environmental benefits .
Propriétés
Numéro CAS |
650622-23-4 |
|---|---|
Formule moléculaire |
C21H36O6 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
tributyl cyclohexane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H36O6/c1-4-7-12-25-19(22)16-10-11-17(20(23)26-13-8-5-2)18(15-16)21(24)27-14-9-6-3/h16-18H,4-15H2,1-3H3 |
Clé InChI |
HUTIXMKLGMBSPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1CCC(C(C1)C(=O)OCCCC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)

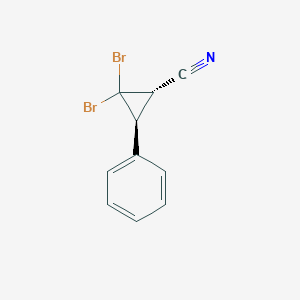
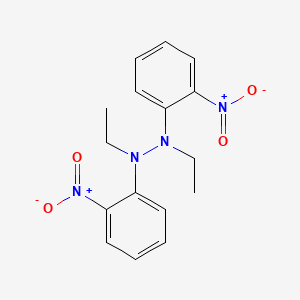
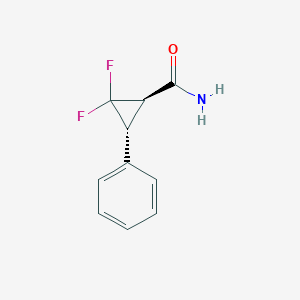

methanone](/img/structure/B15169354.png)
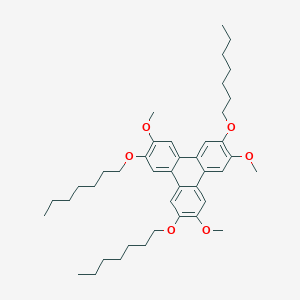
![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)

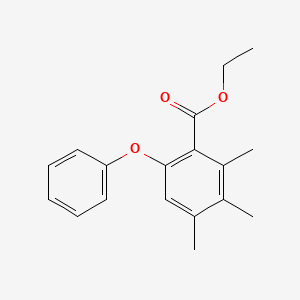
![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
